1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine
Overview
Description
1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine atoms at the desired positions. This is followed by the formation of the amine group through reductive amination or other suitable methods.
For instance, a synthetic route might involve the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: The chlorination of the phenyl ring can be achieved using chlorine gas or other chlorinating agents.
Formation of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine can be compared with other substituted amphetamines, such as:
1-(4-Bromo-2-chlorophenyl)-2-methylpropan-1-amine: Similar structure but with different substitution pattern on the phenyl ring.
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine: Fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(5-Bromo-2-methylphenyl)-2-methylpropan-1-amine: Methyl group instead of chlorine, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQHPQHESCTMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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